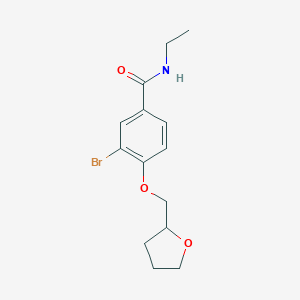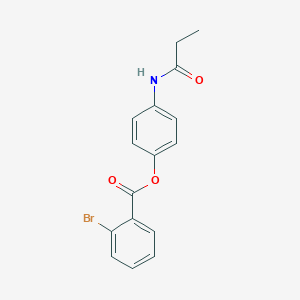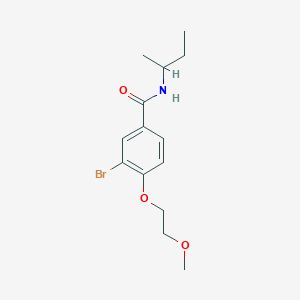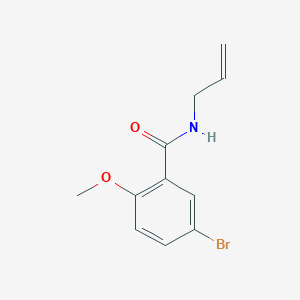![molecular formula C20H22N2O3 B268689 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268689.png)
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MMCA, is a pharmaceutical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is not fully understood. However, it has been suggested that 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide may exert its anticancer effects by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning.
Biochemical and Physiological Effects
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to decrease cell proliferation, migration, and invasion. 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to decrease the expression of MMPs and increase the expression of tumor suppressor genes. In Alzheimer's disease, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to improve cognitive function and decrease oxidative stress. In rheumatoid arthritis, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to decrease inflammation and cartilage destruction.
实验室实验的优点和局限性
One advantage of using 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is that it has been shown to have low toxicity in normal cells. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
For 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide research include investigating its mechanism of action, optimizing its therapeutic potential, and studying its efficacy and safety in animal models.
合成方法
The synthesis of 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide involves the reaction of 2-aminophenylacetamide with 4-(4-chlorobenzoyl)morpholine in the presence of a base. The resulting product is then treated with 2-methylbenzoyl chloride to yield 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. This synthesis method has been reported in the literature and has been used by various researchers to obtain 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide for their studies.
科学研究应用
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been studied for its potential therapeutic properties in various diseases. It has been shown to have anticancer effects in several cancer cell lines, including breast cancer, lung cancer, and glioma. 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been studied for its neuroprotective effects in Alzheimer's disease and its anti-inflammatory effects in rheumatoid arthritis.
属性
产品名称 |
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide |
|---|---|
分子式 |
C20H22N2O3 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
2-(2-methylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H22N2O3/c1-15-6-2-3-7-16(15)14-19(23)21-18-9-5-4-8-17(18)20(24)22-10-12-25-13-11-22/h2-9H,10-14H2,1H3,(H,21,23) |
InChI 键 |
RLSMYGQKBJQQEN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
规范 SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)

![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)


![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)



![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)


![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
